(Z)-2-((3,4-Dimethylcyclohexylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{[(1Z)-3,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its unique structure, which includes a cyclohexylidene group and a dioxaborolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1Z)-3,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester precursor with a cyclohexylidene derivative. Common reagents used in this synthesis include pinacol and boron trihalides. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1Z)-3,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various boronic acids, boranes, and substituted boronic esters. These products are valuable intermediates in organic synthesis and materials science .
Scientific Research Applications
2-{[(1Z)-3,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Mechanism of Action
The mechanism by which 2-{[(1Z)-3,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through covalent and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester with similar reactivity but lacking the cyclohexylidene group.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar synthetic applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents on the boron atom.
Uniqueness
The uniqueness of 2-{[(1Z)-3,4-dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its cyclohexylidene group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science .
Properties
Molecular Formula |
C15H27BO2 |
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Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[(Z)-(3,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-7-8-13(9-12(11)2)10-16-17-14(3,4)15(5,6)18-16/h10-12H,7-9H2,1-6H3/b13-10- |
InChI Key |
KDMXWAZZTNJNCN-RAXLEYEMSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(C(C2)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(C(C2)C)C |
Origin of Product |
United States |
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